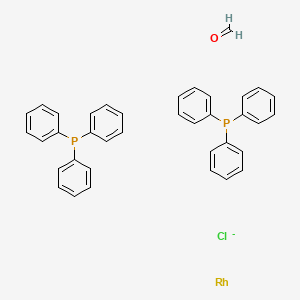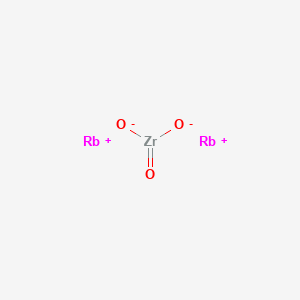
Cloruro de carbonilbis(trifenilfosfina)rodio(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylbis(triphenylphosphine)rhodium(I) chloride is an organorhodium complex with the chemical formula [RhCl(CO)(P(C6H5)3)2]. This compound is a bright yellow, air-stable solid and is known for its square planar structure with mutually trans triphenylphosphine ligands. It is a versatile homogeneous catalyst and is the rhodium analogue of Vaska’s complex, the corresponding iridium complex .
Aplicaciones Científicas De Investigación
Carbonylbis(triphenylphosphine)rhodium(I) chloride has a wide range of scientific research applications, including:
Biology: The compound is used in studies involving metal-ligand interactions and their effects on biological systems.
Medicine: Research is being conducted on its potential use in medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
Target of Action
Carbonylbis(triphenylphosphine)rhodium(I) Chloride, also known as RhCl(CO)(PPh3)2 , is primarily used as a catalyst in organic synthesis reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, Carbonylbis(triphenylphosphine)rhodium(I) Chloride facilitates the reaction process without being consumed in the reaction . It interacts with the reactant molecules, lowering the activation energy required for the reaction to proceed, and thus accelerating the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by Carbonylbis(triphenylphosphine)rhodium(I) Chloride depend on the particular organic synthesis reaction it is catalyzing. For instance, it can be used in hydrogenation reactions, acetylene gas phase addition reactions, and ring addition reactions .
Result of Action
The result of Carbonylbis(triphenylphosphine)rhodium(I) Chloride’s action is the successful facilitation of the chemical reaction it is catalyzing. This leads to the formation of the desired product molecules from the reactant molecules .
Action Environment
The action of Carbonylbis(triphenylphosphine)rhodium(I) Chloride can be influenced by various environmental factors. For instance, it is stable in air but can decompose under light . It is soluble in common solvents such as acetone, ethanol, and chloroform . These factors can affect the compound’s action, efficacy, and stability in the reaction it is catalyzing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonylbis(triphenylphosphine)rhodium(I) chloride was originally prepared by treating rhodium(II) chloride carbonyl with triphenylphosphine. it is typically produced by the carbonylation of Wilkinson’s catalyst. The reaction is as follows :
[ \text{RhCl[P(C6H5)3]3 + CO → RhCl(CO)[P(C6H5)3]2 + P(C6H5)3} ]
This method involves the use of carbon monoxide to introduce the carbonyl group into the complex.
Industrial Production Methods
Industrial production methods for carbonylbis(triphenylphosphine)rhodium(I) chloride are similar to the laboratory synthesis, involving the carbonylation of Wilkinson’s catalyst. The process is carried out under controlled conditions to ensure the purity and stability of the product .
Análisis De Reacciones Químicas
Types of Reactions
Carbonylbis(triphenylphosphine)rhodium(I) chloride undergoes various types of reactions, including:
Substitution Reactions: The compound can undergo ligand substitution reactions where the triphenylphosphine ligands are replaced by other ligands.
Oxidative Addition: It can participate in oxidative addition reactions, where the rhodium center is oxidized, and new ligands are added to the metal center.
Reductive Elimination: The compound can also undergo reductive elimination, where ligands are eliminated from the metal center, reducing its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with carbonylbis(triphenylphosphine)rhodium(I) chloride include:
Carbon Monoxide: Used in the carbonylation process.
Sodium Borohydride: Used in the reduction reactions.
Various Ligands: Used in substitution reactions.
Major Products Formed
The major products formed from reactions involving carbonylbis(triphenylphosphine)rhodium(I) chloride depend on the type of reaction. For example, in substitution reactions, the products are new rhodium complexes with different ligands. In oxidative addition reactions, the products are rhodium complexes with higher oxidation states .
Comparación Con Compuestos Similares
Similar Compounds
Vaska’s Complex: The iridium analogue of carbonylbis(triphenylphosphine)rhodium(I) chloride, known for its similar structure and reactivity.
Wilkinson’s Catalyst: Another rhodium complex used in homogeneous catalysis, but with different ligands and reactivity.
Tris(triphenylphosphine)rhodium carbonyl hydride: A related rhodium complex used in hydroformylation reactions.
Uniqueness
Carbonylbis(triphenylphosphine)rhodium(I) chloride is unique due to its ability to undergo a wide range of reactions, making it a versatile catalyst in both laboratory and industrial settings. Its stability and reactivity make it a valuable compound in various fields of research and application .
Propiedades
Número CAS |
13938-94-8 |
|---|---|
Fórmula molecular |
C37H30Cl2OP2Rh |
Peso molecular |
726.4 g/mol |
Nombre IUPAC |
carbonyl dichloride;rhodium;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.CCl2O.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;; |
Clave InChI |
FERQZYSWBVOPNX-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(Cl)Cl.[Rh] |
Descripción física |
Yellow crystals; [Alfa Aesar MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)
![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)


